Fast reductive defluorination of branched perfluorooctane sulfonic acids by cobalt phthalocyanine: electrochemical studies and mechanistic insights†
Environmental Science: Water Research & Technology Pub Date: 2023-11-06 DOI: 10.1039/D3EW00612C
Abstract
Branched perfluorooctane sulfonic acid (PFOS) is recognized as a threatening environmental pollutant due to its high persistence and bioaccumulation in various environmental matrices as well as for its toxic effects on humans and wildlife even at very low concentrations. This study reports the first investigation of branched PFOS defluorination catalyzed by metal phthalocyanines. The reaction conditions were optimized using different reductants and temperatures. CobaltII phthalocyanine, when combined with TiIII citrate as a reducing agent, was able to defluorinate 10.9% of technical PFOS within 8 hours. In contrast, vitamin B12 only showed 2.4% defluorination during the same time period, under similar conditions. The defluorination mediated by the cobaltII phthalocyanine and TiIII citrate system corresponds to 54.5% of all branched PFOS isomers (br-PFOS isomers). Isomer-specific degradation was also investigated via high-resolution LC-orbitrap followed by their relative rates. The difference in catalytic efficacy of various phthalocyanine complexes is rationalized by their structures and electrochemical response. Lastly, a new defluorination mechanism is proposed based on the newly detected degradation products after the phthalocyanine treatment and previous studies.
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Journal Name:Environmental Science: Water Research & Technology
Research Products
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CAS no.: 14104-19-9
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CAS no.: 1596-13-0